REACTION_CXSMILES
|
ClC1C=C(N)C=CC=1C.[C:10]1([O:16][C:17](=[O:27])[NH:18][C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[C:21]([Cl:26])[CH:20]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[H-].[Na+]>C1COCC1>[C:10]1([O:16][C:17](=[O:27])[NH:18][C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[C:21]([Cl:26])[CH:20]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1,2.3|
|
Name
|
(3-chloro-4-methyl-phenyl)-carbamic acid phenyl ester 2-chloro-4-amino toluene
|
Quantity
|
282 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)N)C.C1(=CC=CC=C1)OC(NC1=CC(=C(C=C1)C)Cl)=O
|
Name
|
|
Quantity
|
128 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
Diphenyl N-cyano-carbonimidate
|
Quantity
|
715 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched by saturated NH4Cl (10 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solid was dried in oven
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC(NC1=CC(=C(C=C1)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |